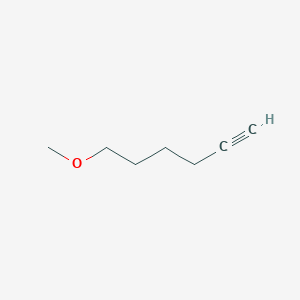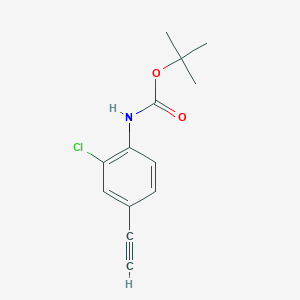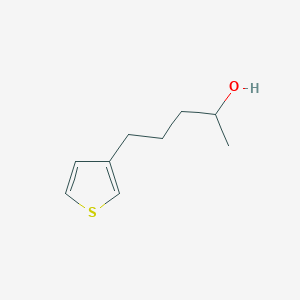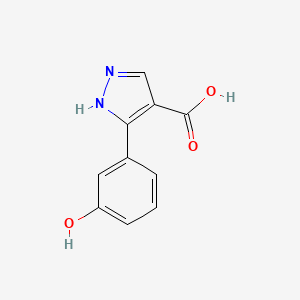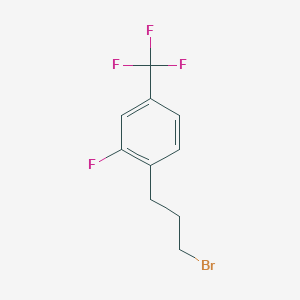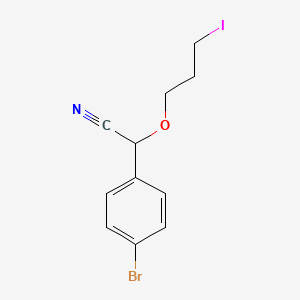
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile is an organic compound that features both bromine and iodine atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitrile Formation: Conversion of a suitable precursor to an acetonitrile derivative.
Iodination: Introduction of an iodine atom to the propoxy chain.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and safety.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for bromine substitution) or palladium catalysts (for cross-coupling reactions).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized acetonitrile compounds.
科学研究应用
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2-(3-iodopropoxy)acetonitrile
- 2-(4-Fluorophenyl)-2-(3-iodopropoxy)acetonitrile
- 2-(4-Bromophenyl)-2-(3-chloropropoxy)acetonitrile
Uniqueness
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to similar compounds
属性
分子式 |
C11H11BrINO |
|---|---|
分子量 |
380.02 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile |
InChI |
InChI=1S/C11H11BrINO/c12-10-4-2-9(3-5-10)11(8-14)15-7-1-6-13/h2-5,11H,1,6-7H2 |
InChI 键 |
QXMYBZQPMTXWHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C#N)OCCCI)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



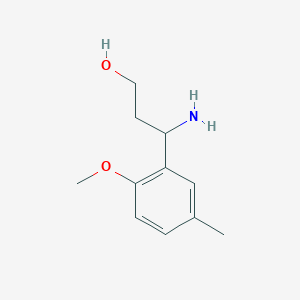
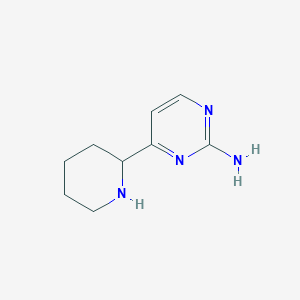
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

